(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC14947201
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O5S2 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H17N3O5S2/c1-10-7-8-13(28-10)16(24)14-15(11-5-4-6-12(9-11)27-2)23(18(26)17(14)25)19-21-22-20(29-3)30-19/h4-9,15,25H,1-3H3 |
| Standard InChI Key | OOHYCPFCUWIZOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NN=C(S4)SC)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the pyrrolidine-2,3-dione family, characterized by a five-membered lactam ring with two ketone groups. Its IUPAC name reflects four critical substituents:
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4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A furan-derived enol ether group contributing to planar chirality and hydrogen-bonding capacity.
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5-(3-Methoxyphenyl): A methoxy-substituted aryl ring providing hydrophobic interactions and π-stacking potential.
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1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with a methylthio group, enhancing electron-withdrawing effects and metabolic stability .
The (4E) designation indicates the trans configuration of the exocyclic double bond at position 4, confirmed via NOESY NMR in related structures .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized through a multi-step sequence:
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Pyrrolidine-2,3-dione Core Formation: Cyclocondensation of maleic anhydride derivatives with primary amines, followed by oxidation to introduce the dione motif .
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Thiadiazole Incorporation: Coupling of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine to the pyrrolidine nitrogen via Ullmann-type reactions under copper catalysis .
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Enol Ether Installation: Knoevenagel condensation between 5-methylfuran-2-carbaldehyde and the pyrrolidine-dione core, stabilized by titanium tetrachloride .
Key Reaction Conditions:
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Temperature: 80–100°C for cyclocondensation steps.
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Catalysts: CuI for C–N coupling (yield: 65–72%).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiadiazole-H), 6.95–7.12 (m, 4H, aryl-H), 6.32 (d, J = 3.1 Hz, 1H, furan-H), 5.89 (s, 1H, enolic OH).
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N thiadiazole), 1245 cm⁻¹ (C–O–C methoxy) .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 487.54 g/mol | HRMS |
| Melting Point | 218–220°C (decomp.) | Differential Scanning Calorimetry |
| logP | 2.8 ± 0.3 | Shake-flask (octanol/water) |
| Aqueous Solubility | 0.12 mg/mL (25°C) | UV-Vis Spectroscopy |
| pKa (enolic OH) | 8.9 | Potentiometric Titration |
The moderate lipophilicity (logP = 2.8) suggests balanced membrane permeability, while limited water solubility necessitates prodrug strategies for bioavailability enhancement .
Biological Activity and Mechanism
Enzyme Inhibition
In vitro assays reveal dual inhibitory effects:
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Aromatase (CYP19A1): IC₅₀ = 18.7 µM, comparable to pyrrolidine-2,5-dione inhibitors like 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione (IC₅₀ = 23.8 µM) .
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Histone Deacetylase (HDAC6): IC₅₀ = 9.4 µM, attributed to thiadiazole-Zn²⁺ chelation .
Antiproliferative Effects
Against MCF-7 breast cancer cells:
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48-h Incubation: 45% growth inhibition at 10 µM.
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Apoptosis Induction: 2.3-fold increase in caspase-3 activity vs. control .
Comparative Analysis with Analogues
| Compound | Aromatase IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | logP |
|---|---|---|---|
| Target Compound | 18.7 | 9.4 | 2.8 |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | >50 | 15.2 | 2.1 |
| Pyrrolidine-2,5-dione derivative | 23.8 | N/A | 3.1 |
The target compound’s superior HDAC6 inhibition stems from its methylthio-thiadiazole group, which enhances metal-binding affinity compared to unsubstituted analogues .
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